molecular formula C7H14N2 B14893501 2-Methyl-2,7-diazabicyclo[4.2.0]octane

2-Methyl-2,7-diazabicyclo[4.2.0]octane

Cat. No.: B14893501
M. Wt: 126.20 g/mol
InChI Key: LQHWPNBTKIXBNO-UHFFFAOYSA-N
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Description

2-Methyl-2,7-diazabicyclo[420]octane is a bicyclic organic compound that contains two nitrogen atoms within its structure It is known for its unique chemical properties and is used in various scientific and industrial applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-2,7-diazabicyclo[4.2.0]octane typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable diamine with a dihalide in the presence of a base. The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or acetonitrile to facilitate the cyclization process.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, leading to efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-2,7-diazabicyclo[4.2.0]octane undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The nitrogen atoms in the compound can participate in nucleophilic substitution reactions with halides or other electrophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding N-oxides.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted diazabicyclo compounds.

Scientific Research Applications

2-Methyl-2,7-diazabicyclo[4.2.0]octane has a wide range of applications in scientific research:

    Chemistry: Used as a catalyst in various organic reactions, including the Morita–Baylis–Hillman reaction and Knoevenagel condensation.

    Biology: Studied for its potential as a ligand in coordination chemistry and its interactions with biological molecules.

    Medicine: Investigated for its potential therapeutic applications, including as a modulator of biological pathways.

    Industry: Utilized in the synthesis of fine chemicals and pharmaceuticals due to its unique reactivity.

Mechanism of Action

The mechanism of action of 2-Methyl-2,7-diazabicyclo[4.2.0]octane involves its ability to act as a nucleophile and a base. The nitrogen atoms in the compound can donate electron pairs, making it effective in catalyzing various reactions. The compound can also form stable complexes with metal ions, which can be exploited in catalytic processes.

Comparison with Similar Compounds

Similar Compounds

    1,4-Diazabicyclo[2.2.2]octane: Known for its use as a base and catalyst in organic synthesis.

    2,5-Diazabicyclo[4.2.0]octane: Studied for its potential as a glucagon-like peptide-1 receptor modulator.

Uniqueness

2-Methyl-2,7-diazabicyclo[4.2.0]octane is unique due to its specific bicyclic structure and the presence of a methyl group, which can influence its reactivity and interactions with other molecules. This structural uniqueness makes it a valuable compound in various chemical and industrial applications.

Properties

Molecular Formula

C7H14N2

Molecular Weight

126.20 g/mol

IUPAC Name

2-methyl-2,7-diazabicyclo[4.2.0]octane

InChI

InChI=1S/C7H14N2/c1-9-4-2-3-6-7(9)5-8-6/h6-8H,2-5H2,1H3

InChI Key

LQHWPNBTKIXBNO-UHFFFAOYSA-N

Canonical SMILES

CN1CCCC2C1CN2

Origin of Product

United States

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